molecular formula C19H20N2O4S B2738373 1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-91-9

1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2738373
CAS No.: 878427-91-9
M. Wt: 372.44
InChI Key: DOVYSQAOXNGMEY-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity

The compound 1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

The compound features a thienoimidazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thienoimidazole derivatives. Notably:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios which promote cell death.
  • Case Study : In vitro assays using human cancer cell lines (e.g., HCT-116 and NCI-H460) showed that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Antioxidant Activity

The antioxidant properties of thienoimidazole derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, potentially offering protective effects against various diseases linked to oxidative damage.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : The compound could modulate receptors related to apoptosis and cell proliferation.
  • Gene Expression Regulation : It may influence the expression of genes involved in cell cycle regulation and stress responses.

Research Findings

StudyFindingsReference
In vitro studies on cancer cellsInduced apoptosis and inhibited proliferation in HCT-116 cells
Antimicrobial assaysEffective against various bacterial strains
Antioxidant assaysReduced oxidative stress in cellular models

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-7-9-14(10-8-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-5-3-4-6-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVYSQAOXNGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.